2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
2-(4-Ethyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic small molecule featuring a morpholinone core substituted with an ethyl group at position 4 and an acetamide linkage to a 3,4,5-trimethoxyphenyl moiety. This compound has drawn interest in medicinal chemistry due to the pharmacological relevance of morpholinone and trimethoxyphenyl motifs in anticancer and antimicrobial agents.
Properties
IUPAC Name |
2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-5-19-6-7-25-14(17(19)21)10-15(20)18-11-8-12(22-2)16(24-4)13(9-11)23-3/h8-9,14H,5-7,10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXPBZRSRZCLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1=O)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Morpholinone vs. Quinazolinone Derivatives
- Morpholinone Core: Enhances metabolic stability due to reduced oxidative susceptibility compared to quinazolinones. However, quinazolinones (e.g., Compound 7 ) exhibit superior antitumor activity (GI₅₀ = 17.90 µM vs. 5-FU’s 18.60 µM), likely due to increased planar aromaticity facilitating DNA intercalation or kinase inhibition.
- Quinazolinone Derivatives: Compound 19 (GI₅₀ = 6.33 µM ) outperforms morpholinone analogues, suggesting the quinazolinone scaffold’s critical role in tubulin binding or topoisomerase inhibition.
Thiazolidine vs. Morpholinone Derivatives
- Thiazolidine-based compounds (e.g., ) demonstrate potent cytotoxicity (IC₅₀ ~12 µg/mL) attributed to the thiazolidinedione moiety’s ability to modulate PPAR-γ or induce ROS generation. In contrast, morpholinones may prioritize kinase inhibition over oxidative stress pathways .
Substituent Effects
- Trimethoxyphenyl Group: Ubiquitous in antimitotic agents (e.g., combretastatin analogues), this group enhances binding to β-tubulin’s colchicine site. Its presence in both morpholinone (target compound) and quinazolinone derivatives (Compound 7 ) correlates with microtubule disruption.
- Ethyl vs. Methyl Substituents: Ethyl groups at position 4 (morpholinone) improve metabolic stability over methyl analogues but may reduce solubility, as seen in lower GI₅₀ values for methyl-substituted quinazolinones .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The trimethoxyphenyl group increases logP values, favoring blood-brain barrier penetration but risking hepatotoxicity. Thiazolidine derivatives (logP ~2.5) balance solubility and permeability better than morpholinones (logP ~3.1) .
- Synthetic Accessibility: Morpholinone synthesis typically requires fewer steps than quinazolinones, which involve multi-step cyclization and functionalization .
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